N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE
Overview
Description
N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE is a complex heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-based heterocyclic compounds known for their wide range of applications in various fields, including materials science, pharmaceuticals, and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE typically involves the reaction of 2,3-dichloroquinoxaline derivatives with 1,3-binucleophiles. For instance, 2,3-dichloro-6-sulfonyl quinoxaline derivative can be reacted with potassium salts of hydrazonodithioates at room temperature to yield the desired thiazolo[4,5-b]quinoxaline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nucleophilic aromatic substitution in electron-deficient arenes are commonly employed .
Chemical Reactions Analysis
Types of Reactions
N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of electron-deficient aromatic rings, it readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium salts of hydrazonodithioates, thioureas, and various nucleophiles. Reaction conditions typically involve room temperature or mild heating in solvents like 1,4-dioxane .
Major Products
The major products formed from these reactions are various thiazolo[4,5-b]quinoxaline derivatives, which have been characterized using techniques such as infrared spectroscopy, NMR, and mass spectroscopy .
Scientific Research Applications
N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit good bacterial activity and potential biological targets, although detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 1,3-dithiolo[4,5-b]quinoxaline derivatives
- Thiazolo[4,5-b]quinoxaline derivatives
Uniqueness
N-PROPANOYL-N-[(2Z)-2-(PROPANOYLIMINO)-2H,3H-[1,3]THIAZOLO[4,5-B]QUINOXALIN-3-YL]PROPANAMIDE is unique due to its specific structural features and the presence of dipropionylamino and thiazolo groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-[di(propanoyl)amino]-[1,3]thiazolo[4,5-b]quinoxalin-2-ylidene]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-4-13(24)21-18-23(22(14(25)5-2)15(26)6-3)16-17(27-18)20-12-10-8-7-9-11(12)19-16/h7-10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYABLVZTRJRRGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=NC3=CC=CC=C3N=C2S1)N(C(=O)CC)C(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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